

In-depth Technical Guide: 3-Iodo-4-methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Iodo-4-methyl-7-nitro-1H-indazole

Cat. No.: B3219147

[Get Quote](#)

Disclaimer: Specific experimental data for **3-Iodo-4-methyl-7-nitro-1H-indazole** is not readily available in the public domain. This guide has been compiled based on the known chemical properties, synthesis, and biological activities of structurally similar iodo-nitro-1H-indazole derivatives. The presented data, protocols, and pathways are therefore predictive and should be treated as a starting point for further research.

This technical guide provides a comprehensive overview of the predicted chemical properties, potential synthetic routes, and likely biological significance of **3-Iodo-4-methyl-7-nitro-1H-indazole**. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Properties

The chemical properties of **3-Iodo-4-methyl-7-nitro-1H-indazole** can be inferred from its structural analogues. The presence of an iodine atom at the 3-position, a methyl group at the 4-position, and a nitro group at the 7-position on the indazole core dictates its reactivity and potential applications.

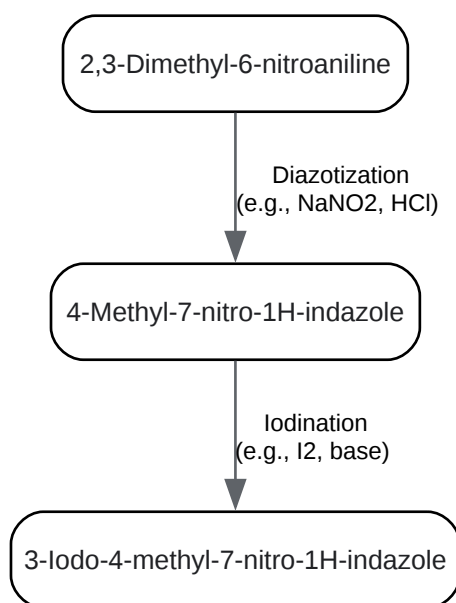
Table 1: Predicted Physicochemical Properties of **3-Iodo-4-methyl-7-nitro-1H-indazole** and Related Analogues

Property	Predicted Value for 3-Iodo-4-methyl-7-nitro-1H-indazole	3-Iodo-4-nitro-1H-indazole[1]	3-Iodo-7-nitro-1H-indazole[2]	3-Iodo-6-methyl-5-nitro-1H-indazole[3]
Molecular Formula	C8H6IN3O2	C7H4IN3O2	C7H4IN3O2	C8H6IN3O2
Molecular Weight (g/mol)	303.06	289.03	289.03	303.06
Melting Point (°C)	Not available	210-212	Not available	Not available
Boiling Point (°C)	Predicted: >450	Predicted: 458.0 ± 25.0	Not available	Not available
Density (g/cm³)	Predicted: ~2.2	2.240 ± 0.06	Not available	Not available
pKa	Predicted: ~9	9.12 ± 0.40	Not available	Not available
LogP	Predicted: ~2.8	2.59890	Not available	Not available
Appearance	Predicted: Solid	Solid	Solid	Not available

Synthesis and Reactivity

The synthesis of **3-Iodo-4-methyl-7-nitro-1H-indazole** would likely follow established methodologies for the functionalization of the indazole scaffold. A plausible synthetic route would involve the initial synthesis of 4-methyl-7-nitro-1H-indazole followed by iodination at the C3 position.

Proposed Synthetic Pathway



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **3-Iodo-4-methyl-7-nitro-1H-indazole**.

Experimental Protocols (Based on Analogues)

Protocol 1: Synthesis of 4-Nitro-1H-indazole (Analogue to Precursor)[4][5]

This protocol describes the synthesis of 4-nitro-1H-indazole from 2-methyl-3-nitroaniline, which serves as a model for the potential synthesis of 4-methyl-7-nitro-1H-indazole from 2,3-dimethyl-6-nitroaniline.

- Materials: 2-methyl-3-nitroaniline, Sodium Nitrite (NaNO₂), Glacial Acetic Acid, Water.
- Procedure:
 - Dissolve 2-methyl-3-nitroaniline (1 equivalent) in glacial acetic acid at 0 °C.
 - Prepare an aqueous solution of sodium nitrite (2.2 equivalents).
 - Add the sodium nitrite solution to the stirred solution of 2-methyl-3-nitroaniline at once.
 - Allow the reaction mixture to warm to room temperature and continue stirring overnight.
 - Collect the resulting precipitate by filtration.

- Concentrate the filtrate under reduced pressure.
- Suspend the combined solid in water, filter, and dry to yield 4-nitro-1H-indazole.

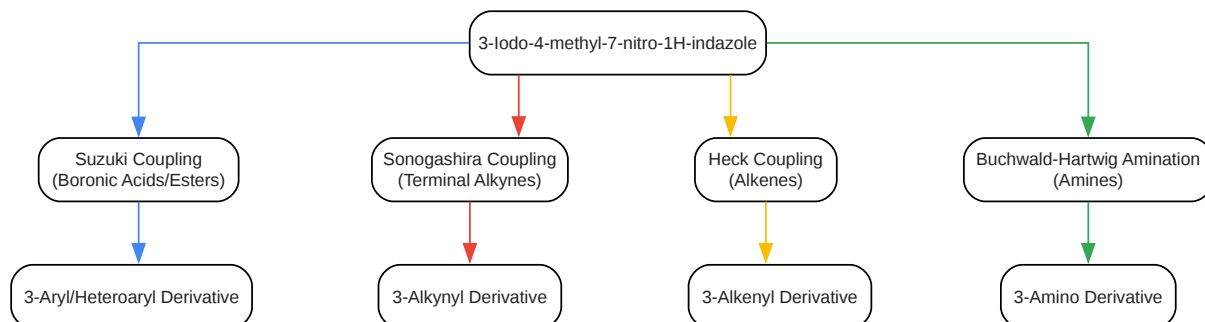
Protocol 2: Iodination of the Indazole Ring (General Procedure)^{[6][7]}

This general protocol for the C3-iodination of indazoles can be adapted for the synthesis of the target compound from the 4-methyl-7-nitro-1H-indazole precursor.

- Materials: Substituted 1H-indazole (e.g., 4-methyl-7-nitro-1H-indazole), Iodine (I₂), a suitable base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH)), and a polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF)).
- Procedure:
 - Dissolve the starting indazole (1 equivalent) in DMF.
 - Add the base (e.g., K₂CO₃, 2-3 equivalents) to the solution.
 - Add iodine (1.1-1.5 equivalents) portion-wise to the stirred mixture.
 - Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
 - Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.

Reactivity

The iodine atom at the C3 position makes **3-iodo-4-methyl-7-nitro-1H-indazole** a versatile intermediate for further functionalization through various cross-coupling reactions.



[Click to download full resolution via product page](#)

Caption: Potential cross-coupling reactions of **3-Iodo-4-methyl-7-nitro-1H-indazole**.

Spectral Data (Predicted)

While no specific spectral data for **3-Iodo-4-methyl-7-nitro-1H-indazole** is available, predictions can be made based on the analysis of similar compounds.[3][8][9]

Table 2: Predicted Spectroscopic Data for **3-Iodo-4-methyl-7-nitro-1H-indazole**

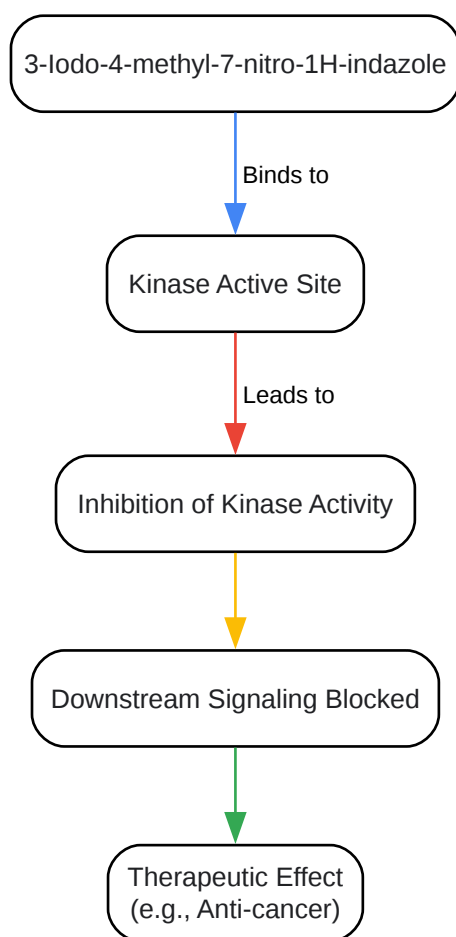
Technique	Predicted Observations
¹ H NMR	Aromatic protons (H5, H6) would appear as doublets in the downfield region (δ 7.5-8.5 ppm). The methyl protons would appear as a singlet around δ 2.5-3.0 ppm. The N-H proton would be a broad singlet at a very downfield shift (δ > 10 ppm).
¹³ C NMR	The carbon bearing the iodine (C3) would be significantly shielded (δ ~90-100 ppm). Carbons attached to the nitro group (C7) and the fused benzene ring would appear in the aromatic region (δ 110-150 ppm). The methyl carbon would appear upfield (δ ~15-20 ppm).
Mass Spec. (HRMS)	The exact mass would be a key identifier. Expected [M+H] ⁺ peak around m/z 303.95. The isotopic pattern of iodine would be observable.
IR Spectroscopy	Characteristic peaks would include N-H stretching (~3200-3400 cm ⁻¹), aromatic C-H stretching (~3000-3100 cm ⁻¹), asymmetric and symmetric NO ₂ stretching (~1550 and ~1350 cm ⁻¹), and C-I stretching in the fingerprint region.

Potential Biological Activity and Applications

Indazole derivatives are a well-established class of pharmacologically active compounds.^[10] ^[11] The presence of the nitro group and the versatile iodo-substituent suggests that **3-Iodo-4-methyl-7-nitro-1H-indazole** could serve as a valuable scaffold in drug discovery.

Kinase Inhibition

Many substituted indazoles are known to be potent kinase inhibitors. The specific substitution pattern of **3-Iodo-4-methyl-7-nitro-1H-indazole** could confer selectivity towards certain kinases implicated in cancer and other diseases. Further derivatization via cross-coupling reactions at the C3 position could lead to the development of novel kinase inhibitors.



[Click to download full resolution via product page](#)

Caption: Potential mechanism of action as a kinase inhibitor.

Other Potential Applications

- Antiparasitic Agents: Nitro-heterocyclic compounds have been investigated for their activity against various parasites.
- Antimicrobial Agents: The indazole nucleus is present in some antimicrobial drugs.
- Central Nervous System (CNS) Activity: Certain nitroindazoles have shown activity as nitric oxide synthase (NOS) inhibitors, suggesting potential applications in neurological disorders. [\[10\]](#)

Conclusion

While direct experimental data for **3-Iodo-4-methyl-7-nitro-1H-indazole** is currently lacking, this in-depth technical guide provides a robust framework for its predicted chemical properties, synthesis, and potential applications based on the well-established chemistry of its structural analogues. The synthetic protocols and reactivity profile presented herein offer a valuable resource for researchers aiming to synthesize and explore the therapeutic potential of this novel indazole derivative. Further experimental investigation is warranted to validate these predictions and fully elucidate the chemical and biological characteristics of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 4. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Nitro-1H-indazole | 2942-40-7 [chemicalbook.com]
- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 7. soc.chim.it [soc.chim.it]
- 8. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-depth Technical Guide: 3-Iodo-4-methyl-7-nitro-1H-indazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3219147#3-iodo-4-methyl-7-nitro-1h-indazole-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com